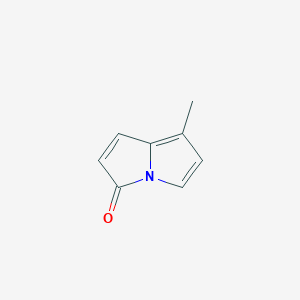

7-Methyl-3H-pyrrolizin-3-one

Description

Structure

3D Structure

Properties

CAS No. |

154367-56-3 |

|---|---|

Molecular Formula |

C8H7NO |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

7-methylpyrrolizin-3-one |

InChI |

InChI=1S/C8H7NO/c1-6-4-5-9-7(6)2-3-8(9)10/h2-5H,1H3 |

InChI Key |

TUQZTDYIURUUTN-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC(=O)N2C=C1 |

Canonical SMILES |

CC1=C2C=CC(=O)N2C=C1 |

Synonyms |

3H-Pyrrolizin-3-one,7-methyl-(9CI) |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 7 Methyl 3h Pyrrolizin 3 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrrolizinone derivatives, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shifts, coupling constants, and signal multiplicities allow for the precise assignment of the molecular skeleton.

In ¹H NMR spectra of pyrrolizinone derivatives, the protons on the heterocyclic rings typically appear in distinct regions. For instance, in spirooxindole pyrrolizidine (B1209537) derivatives, protons of the pyrrolizidine ring can be observed as multiplets in the δ 1.5–2.4 ppm range nih.gov. The chemical shifts are influenced by the substitution pattern on the ring. The methyl group protons at the C7 position of 7-Methyl-3H-pyrrolizin-3-one would be expected to appear as a singlet in the aliphatic region.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pyrrolizidine Ring System

Note: Data is representative of functionalized pyrrolizidine ring systems and may vary for this compound.

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| H-5 | Multiplet | ~50-60 |

| H-6 | Multiplet | ~25-35 |

| H-7 | Multiplet | ~55-65 |

| C=O | - | ~198 |

| Aromatic C | - | ~120-140 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of newly synthesized this compound derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula.

For a target molecule, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The experimentally measured mass from the HRMS analysis is then compared to this theoretical value. A close match, usually within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, thereby confirming the identity of the compound. This technique was successfully used to confirm the structures of novel spirooxindole pyrrolizidine analogs. nih.gov

Table 2: Example of HRMS Data for Molecular Formula Confirmation

Note: This is a hypothetical example for this compound.

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Difference (ppm) |

| This compound | C₈H₇NO | 134.06004 | 134.06001 | -0.22 |

Single Crystal X-ray Diffraction Analysis for Definitive Stereochemical and Conformational Assignment

Single Crystal X-ray Diffraction is the most powerful method for obtaining an unambiguous, three-dimensional representation of a molecule's structure in the solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles, which definitively establishes the connectivity and conformation of the molecule. For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.

The molecular structure of the parent compound, pyrrolizin-3-one, has been investigated in the solid phase by low-temperature X-ray diffraction. rsc.org These studies reveal key structural parameters, such as the C=O bond length (1.207 Å) and the N-C(CO) bond length (1.408 Å). rsc.org Such data serves as a crucial benchmark for understanding the structural effects of substituents, like the methyl group in this compound. The analysis also reveals how molecules pack together in the crystal lattice, providing insight into intermolecular interactions.

Table 3: Selected Crystallographic Data for the Pyrrolizin-3-one Core

Source: Data from the X-ray diffraction analysis of Pyrrolizin-3-one. rsc.org

| Parameter | Value (Å) |

| r(C=O) | 1.207(2) |

| r[N-C(CO)] | 1.408(2) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to these vibrations.

For this compound and its derivatives, IR spectroscopy is particularly useful for confirming the presence of the key carbonyl (C=O) group of the ketone. This group gives rise to a strong, sharp absorption band in a characteristic region of the spectrum, typically between 1680 and 1750 cm⁻¹. The exact frequency can be influenced by ring strain and conjugation. Other characteristic bands would include C-H stretching vibrations for the methyl group and the aromatic ring protons, as well as C-N stretching vibrations within the heterocyclic ring system.

Table 4: Characteristic IR Absorption Bands for Pyrrolizinone Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1680 - 1750 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C-N | Stretch | 1000 - 1350 | Medium |

Computational and Theoretical Investigations of 7 Methyl 3h Pyrrolizin 3 One and Its Analogues

Density Functional Theory (DFT) Studies for Mechanistic Rationalization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. nih.gov By calculating the electron density of a system, DFT can accurately predict various molecular properties and offer insights into reaction mechanisms. For pyrrolizine derivatives, DFT studies are instrumental in understanding their structure-activity relationships. nih.gov

DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are used to optimize the molecular geometry of the compounds. nih.govnih.gov This process determines the most stable three-dimensional conformation. Once optimized, a range of electronic properties can be calculated. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmu-varna.bg The energy of these orbitals and the gap between them (ΔE) are crucial descriptors of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govmu-varna.bg A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and biological activity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with biological targets like proteins or enzymes. nih.govnih.gov Other calculated parameters, such as ionization potential (IP) and bond dissociation energy (BDE), can help in predicting antioxidant activity and metabolic stability. nih.gov

| Compound/Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE in eV) | Predicted Reactivity |

|---|---|---|---|---|

| Analogue A (Electron-Donating Group) | -5.45 | -3.61 | 1.84 | High |

| 7-Methyl-3H-pyrrolizin-3-one (Parent) | -5.98 | -3.89 | 2.09 | Moderate |

| Analogue B (Electron-Withdrawing Group) | -6.21 | -4.05 | 2.16 | Lower |

Molecular Docking Simulations for Understanding Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This method is fundamental in structure-based drug design for elucidating the binding mode and affinity of potential inhibitors like pyrrolizine derivatives. nih.govnih.gov

The process begins with the three-dimensional structures of both the ligand and the target protein, the latter often obtained from crystallographic data in the Protein Data Bank (PDB). Docking software, such as AutoDock or Glide, systematically explores various possible conformations of the ligand within the active site of the protein. nih.govnih.gov These poses are then evaluated using a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. plos.org A more negative docking score generally suggests a stronger and more favorable binding interaction. researchgate.net

For analogues of this compound, docking studies can reveal key interactions with amino acid residues in the target's active site. These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are critical for stabilizing the ligand-protein complex. nih.gov Recent studies on pyrrolizine scaffolds have used docking to investigate their potential as inhibitors of targets like cyclin-dependent kinases (CDKs). nih.govnih.gov The insights gained from these simulations are invaluable for guiding the design of new analogues with improved potency and selectivity. researchgate.net

| Analogue | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Analogue 1 | CDK-2 (e.g., 2VTP) | -8.5 | LEU83, LYS33, ASP86 | Hydrophobic, H-Bond |

| Analogue 2 | CDK-2 (e.g., 2VTP) | -7.9 | ILE10, GLU81 | Hydrophobic, H-Bond |

| Analogue 3 | CDK-2 (e.g., 2VTP) | -9.2 | LEU83, PHE80, LYS89 | Hydrophobic, H-Bond |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. animbiosci.orgyoutube.com MD simulations are crucial for assessing the stability of the docked complex and understanding the conformational changes that may occur upon ligand binding. nih.govnih.gov

An MD simulation begins with the best-docked pose from a docking study, which is placed in a simulated physiological environment (typically a box of water molecules and ions). The simulation then applies Newton's equations of motion to calculate the forces on each atom and predict its subsequent movement over a series of small time steps. youtube.com The entire process, which can span from nanoseconds to microseconds, generates a trajectory of the complex's dynamic behavior. researchgate.net

Several parameters are analyzed from the MD trajectory to evaluate the stability of the complex. animbiosci.org

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position. A stable RMSD value over time suggests the complex has reached equilibrium and is structurally stable. researchgate.netanimbiosci.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values can highlight flexible regions of the protein or areas that are significantly impacted by ligand binding. researchgate.netanimbiosci.org

Radius of Gyration (Rg): Describes the compactness of the protein structure. A consistent Rg value suggests the protein is not undergoing major unfolding or conformational changes. researchgate.net

Binding Free Energy: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

| Complex | Simulation Time (ns) | Average RMSD (Å) | Average Rg (Å) | Binding Free Energy (MM-GBSA, kcal/mol) |

|---|---|---|---|---|

| Protein-Analogue 3 | 100 | 1.8 ± 0.3 | 15.2 ± 0.1 | -55.7 |

| Apo-Protein (unbound) | 100 | 2.5 ± 0.5 | 15.8 ± 0.2 | N/A |

Pharmacophore Modeling and Virtual Screening Approaches for Structural Optimization

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups. nih.gov

A pharmacophore model can be generated based on the structure of a known active ligand complexed with its target protein. ijper.org This model serves as a 3D query for virtual screening, a process where large chemical databases (such as ZINC, DrugBank, or Maybridge) are searched for molecules that match the pharmacophoric features. ijper.org This approach allows for the rapid identification of novel chemical scaffolds that are likely to be active against the target of interest. nih.gov

For the structural optimization of pyrrolizine derivatives, a pharmacophore model could be developed from a potent analogue. This model would then be used to screen libraries for new compounds. The resulting "hits" from the virtual screen are typically subjected to further filtering, such as applying Lipinski's rule of five to assess drug-likeness, followed by molecular docking and MD simulations to prioritize candidates for synthesis and biological evaluation. nih.govresearchgate.net

| Pharmacophoric Feature | Description | Example Moiety |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | A Lewis base capable of accepting a hydrogen bond. | Carbonyl oxygen |

| Hydrogen Bond Donor (HBD) | A Lewis acid capable of donating a hydrogen bond. | Amide N-H |

| Hydrophobic (HY) / Aromatic Ring (AR) | A nonpolar group that interacts with hydrophobic pockets. | Phenyl ring, alkyl chain |

In Silico Methods for Predicting Chemical Reactivity and Reaction Pathways

In silico methods are increasingly used to predict the chemical reactivity, metabolic fate, and potential toxicity of drug candidates early in the discovery process. researchgate.netfrontiersin.org These computational tools can forecast how a molecule like this compound might be metabolized in the body and identify any potential reactive metabolites.

DFT-based reactivity descriptors, derived from Frontier Molecular Orbital theory, can predict a molecule's susceptibility to different types of chemical reactions. mdpi.com For instance, these calculations can help identify which sites on the molecule are most likely to undergo oxidation by metabolic enzymes like the Cytochrome P450 (CYP450) family. researchgate.net

Another important approach involves the identification of "structural alerts," which are specific chemical substructures known to be associated with toxicity. frontiersin.org Software tools can screen molecules for these alerts, flagging compounds that may have a higher risk of causing adverse effects through mechanisms like covalent binding to proteins or DNA. researchgate.net Predicting these liabilities before a compound is synthesized saves significant time and resources, allowing chemists to modify the structure to mitigate potential risks. researchgate.net

| In Silico Parameter | Method | Predicted Property |

|---|---|---|

| Ionization Potential | DFT | Ease of oxidation (metabolic susceptibility) |

| Electron Affinity | DFT | Ease of reduction |

| Structural Alerts | Knowledge-based algorithms | Potential for toxicity (e.g., mutagenicity, hepatotoxicity) |

| CYP450 Metabolism Prediction | Machine Learning / QSAR | Likely sites and products of metabolism |

Chemical Derivatization and Analog Design Strategies Based on the 7 Methyl 3h Pyrrolizin 3 One Scaffold

Synthesis of Spiro-Pyrrolizine Derivatives and Related Spiroheterocycles

The synthesis of spiro-pyrrolizine derivatives often involves multicomponent reactions, such as the 1,3-dipolar cycloaddition. This approach allows for the efficient construction of complex molecular architectures in a single step. For instance, spirooxindole pyrrolizidine (B1209537) derivatives have been synthesized by reacting substituted dipolarophiles with isatin (B1672199) and L-proline in ethanol (B145695) under reflux. nih.gov This reaction proceeds in good yields, with electron-withdrawing substituents on the dipolarophile generally leading to higher yields than electron-donating groups. nih.gov

Another key strategy is the epoxidation of α,β-unsaturated pyrrolizinones. The reaction of E-2-(arylmethylidene)-2,3-dihydro-1H-pyrrolizin-1-ones with cyclohexylidenebishydroperoxide serves as an effective method for producing 3-arylspiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-ones in moderate to good yields. researchgate.net

The versatility of the 1,3-dipolar cycloaddition has also been demonstrated in the synthesis of spiro-pyrrolizine and pyrrolidine (B122466) derivatives of tryptanthrin. researchgate.net Furthermore, this reaction has been employed to create a wide variety of spirooxindoles bearing a pyrrolizinic nucleus by reacting substituted isatins, trans-3-benzoyl acrylic acid, and L-proline. mdpi.com

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Substituted dipolarophiles, Isatin, L-proline | Spirooxindole pyrrolizidine derivatives | Good yields; influenced by electronic nature of substituents. nih.gov |

| Epoxidation | E-2-(arylmethylidene)-2,3-dihydro-1H-pyrrolizin-1-ones, Cyclohexylidenebishydroperoxide | 3-arylspiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-ones | Moderate to good yields. researchgate.net |

| 1,3-Dipolar Cycloaddition | Substituted isatins, trans-3-benzoyl acrylic acid, L-proline | Spirooxindoles with a pyrrolizinic nucleus | Versatile for a range of substituted products. mdpi.com |

Functionalization and Substitution Patterns on the Pyrrolizinone Ring System

The reactivity of the pyrrolizinone ring allows for various functionalization and substitution reactions, primarily through electrophilic additions. For example, the reaction of pyrrolizin-3-one with dry hydrogen chloride results in the formation of a 1-chloro-1,2-dihydro derivative in high yield. researchgate.net This halogenated intermediate is a versatile precursor, as the chlorine atom can be readily displaced by oxygen nucleophiles to introduce new functional groups. researchgate.net

Bromination of the pyrrolizinone core can be achieved using N-bromosuccinimide (NBS). The outcome of this reaction is dependent on the reaction conditions. In the presence of nucleophiles, bromination can lead to the formation of various substituted products. Under free-radical conditions, 2-bromopyrrolizinone is formed. researchgate.net

The substituents on the pyrrolizinone ring significantly influence its reactivity towards electrophilic substitution. Electron-donating groups activate the ring, increasing the rate of reaction, while electron-withdrawing groups deactivate it. lumenlearning.comlibretexts.org This is due to a combination of inductive and resonance effects that alter the electron density of the aromatic system. lumenlearning.com

Hybridization with Diverse Heterocyclic Scaffolds (e.g., Indole (B1671886), Quinoxalinone, Chromanone)

Hybrid molecules incorporating the pyrrolizinone scaffold with other heterocyclic systems have been synthesized to explore novel chemical space. A common strategy involves multicomponent reactions, such as the 1,3-dipolar cycloaddition, to link the different heterocyclic units.

For instance, novel hybrid heterocycles embedded with spiropyrrolidine, quinoxaline (B1680401), and chromanone units have been synthesized in good yields. rsc.orgnih.gov The key step in this synthesis is a 1,3-dipolar cycloaddition involving a highly functionalized dipolarophile, 3-benzylidenechroman-4-one. rsc.orgnih.gov This reaction leads to the formation of spiro products with four adjacent stereogenic centers. rsc.orgnih.gov

Similarly, the hybridization of the pyrrolizidine scaffold with an indole nucleus has been achieved. nih.gov The synthesis of spiropyrrolidine/spiroindolizino[6,7-b]indole heterocyclic hybrids has been developed through a three-component 1,3-dipolar cycloaddition and a subsequent trifluoroacetic acid-catalyzed Pictet-Spengler cyclization with paraformaldehyde. nih.gov

The synthesis of hybrid molecules containing both indole and quinoxaline moieties has also been reported, often with the goal of creating compounds with specific biological activities. researchgate.netrsc.org

| Hybrid System | Synthetic Strategy | Key Features |

|---|---|---|

| Spiropyrrolidine-Quinoxaline-Chromanone | [Bmim]Br accelerated multicomponent 1,3-dipolar cycloaddition. rsc.orgnih.gov | Formation of four adjoining stereogenic centers. rsc.orgnih.gov |

| Spiropyrrolidine-Indolizino[6,7-b]indole | Three-component 1,3-dipolar cycloaddition and Pictet-Spengler cyclization. nih.gov | Regio- and stereoselective synthesis. nih.gov |

Structure-Reactivity Relationship Studies in Pyrrolizinone Derivatization

The derivatization of the pyrrolizinone ring is governed by the principles of structure-reactivity relationships. The electronic properties of substituents on the ring play a crucial role in determining the outcome of chemical reactions.

The inductive effect and the resonance (conjugative) effect of substituents are the two primary factors that influence the reactivity of the pyrrolizinone ring. lumenlearning.com Electron-donating groups, which donate electron density to the ring through resonance, activate the ring towards electrophilic attack. lumenlearning.comlibretexts.org Conversely, electron-withdrawing groups pull electron density away from the ring, deactivating it. lumenlearning.comlibretexts.org

For example, in electrophilic aromatic substitution reactions, the presence of an activating group will increase the reaction rate compared to the unsubstituted pyrrolizinone, while a deactivating group will decrease the rate. msu.edu The position of substitution is also directed by the existing substituents.

The acidity of hydrogens alpha to a carbamate (B1207046) group in a pyrrolidinone ring can be increased by the presence of an N-Boc group, enhancing their reactivity in basic conditions for subsequent reactions. researchgate.net

Design and Synthesis of Complex Pyrrolizidine Alkaloid Analogues (e.g., Bohemamine-Type, Bacterial Pyrrolizidines)

The 7-Methyl-3H-pyrrolizin-3-one scaffold is a valuable starting point for the synthesis of analogues of complex, naturally occurring pyrrolizidine alkaloids. These alkaloids, found in various plant and microbial sources, often possess intricate stereochemistry and functionalization. kib.ac.cnijournals.cn

The bohemamine (B1204589) family of pyrrolizidine alkaloids, isolated from marine-derived Streptomyces spinoverrucosus, has been a target for analog synthesis. nih.gov The non-enzymatic dimerization of monomeric bohemamines with formaldehyde (B43269) has been exploited to generate semi-synthetic analogs. nih.gov This process involves the nucleophilic addition of the bohemamine to formaldehyde. nih.gov

The synthesis of polyhydroxylated pyrrolizidine alkaloids like alexine (B40350) and its stereoisomers has been a significant focus of research. kib.ac.cnnih.gov These syntheses often involve multi-step sequences starting from chiral precursors, such as sugars, to control the stereochemistry of the final product. nih.gov

Mechanistic and Reaction Pathway Elucidation for 7 Methyl 3h Pyrrolizin 3 One Synthesis

Investigation of Key Cycloaddition Reactions (e.g., [3+2] and [8+2] cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic and bicyclic systems, forming the backbone of many synthetic strategies for pyrrolizinones.

The [3+2] cycloaddition , also known as a 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of the five-membered pyrrolidine (B122466) ring within the pyrrolizinone scaffold. nih.govrsc.org This reaction typically involves an azomethine ylide, a nitrogen-based 1,3-dipole, reacting with a 2π-electron component (a dipolarophile), such as an alkene or alkyne. nih.gov A common and effective method for generating the requisite azomethine ylide is the thermal or base-induced condensation of an α-amino acid, like glycine (B1666218) or proline, with an aldehyde or ketone. mdpi.com

For instance, the reaction of an isatin (B1672199) and sarcosine (B1681465) can generate an azomethine ylide in situ, which then reacts with a suitable dipolarophile to form a spiro-pyrrolidine system. nih.gov In the context of pyrrolizinone synthesis, intramolecular [3+2] cycloadditions are particularly elegant. An azomethine ylide generated from an appropriately functionalized aldehyde and an amino acid can undergo an intramolecular reaction to form the fused bicyclic pyrrolizidine (B1209537) framework. nih.gov The reaction's efficiency and selectivity can be highly dependent on the nature of the dipole and the dipolarophile. mdpi.commdpi.com

While the [3+2] cycloaddition is widely documented for this system, the [8+2] cycloaddition represents another potential, though less commonly cited, pathway for constructing related fused heterocyclic systems. This higher-order cycloaddition would involve an 8π component, such as a heptafulvene or azaheptafulvene derivative, reacting with a 2π component. Although specific examples leading directly to 7-Methyl-3H-pyrrolizin-3-one are not prevalent in the reviewed literature, this pathway remains a mechanistically plausible strategy for accessing the broader class of azulenone-like bicyclic structures.

| Reaction Type | Key Reactants | Intermediate | Product Scaffold |

|---|---|---|---|

| [3+2] Cycloaddition | α-Amino Acid + Aldehyde + Alkene/Alkyne | Azomethine Ylide | Pyrrolidine/Pyrrolizidine |

| Intramolecular [3+2] Cycloaddition | Naphtho-O-alkenyl aldehydes + α-Amino Acids | Azomethine Ylide | Polycyclic Pyrrolizidine |

| Visible-Light-Induced [3+2] Annulation | Indolizines + Internal Alkynes | Not specified | Pyrrolo[2,1,5-cd]indolizine |

Role of Catalysis and Reagents in Stereocontrol and Regioselectivity

Achieving specific stereochemistry and regiochemistry is paramount in synthesizing biologically active molecules. In pyrrolizinone synthesis, the choice of catalysts and reagents plays a pivotal role in directing the outcome of cycloaddition and other bond-forming reactions.

Stereocontrol is often achieved through asymmetric catalysis. Organocatalysis, for example, has been successfully employed to induce enantioselectivity in cycloaddition reactions that form the chiral centers of the pyrrolizidine core. The use of chiral catalysts ensures that the transition state leading to one enantiomer is energetically favored over the other.

Regioselectivity , or the control of the orientation of bond formation, is also critical. In [3+2] cycloadditions, the regiochemical outcome is governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. Semi-stabilized azomethine ylides have been shown to exhibit better regio- and stereoselectivity compared to their non-stabilized counterparts. mdpi.com Furthermore, the choice of dipolarophile can act as a controlling element, enabling a switchable and divergent synthesis to access different N-fused pyrrolidinyl scaffolds. mdpi.com This dipolarophile-controlled strategy allows for the selective formation of specific regioisomers. mdpi.com

| Catalyst/Reagent | Reaction Type | Role | Observed Outcome |

|---|---|---|---|

| L-proline | Sequential α-aminooxylation, Horner-Wadsworth-Emmons olefination | Organocatalyst | Stereoselective synthesis of pyrrolizidines |

| Tetrakispyridinecobalt(II) dichromate (TPCD) | [3+2] Cycloaddition/Dehydrogenation | Oxidant | Synthesis of pyrrolo[2,1,5-de]quinolizin-5-ones |

| Specific Dipolarophiles (e.g., Methylene Indolinone) | 1,3-Dipolar Cycloaddition | Regiocontrol | High diastereoselectivity (>50:1 dr) |

Characterization of Reactive Intermediates and Transition States

The synthesis of pyrrolizinones proceeds through a series of short-lived, high-energy species known as reactive intermediates. Identifying and characterizing these intermediates is key to understanding the reaction mechanism.

The most prominent reactive intermediate in the common synthetic routes is the azomethine ylide . nih.govmdpi.com These ylides are typically generated in situ and consumed immediately in the subsequent cycloaddition step. Their formation can be initiated by various methods, including the condensation of α-amino acids with carbonyls or the thermal ring-opening of aziridines. nih.govmdpi.com The stability and reactivity of the azomethine ylide are influenced by substituents; for example, ester-stabilized ylides are common in these synthetic sequences. rsc.org

Another significant intermediate is the pyrrol-2-ylmethylideneketene . This species is formed during the flash vacuum pyrolysis of pyrrol-2-ylmethylidene Meldrum's acid derivatives or 3-(pyrrol-2-yl)propenoic esters. researchgate.net The ketene (B1206846) intermediate rapidly undergoes an intramolecular cyclization to yield the final pyrrolizin-3-one product. researchgate.net In some multi-step sequences, it is possible to isolate stable intermediates, such as a hexahydropyrrolo[3,4-c]pyrrole amide, which provides direct evidence for the proposed reaction pathway. rsc.org

Computational studies on the transition states of these reactions reveal that the cycloaddition often proceeds through an exo transition state, which can be favored due to the minimization of steric and electrostatic repulsion between the reacting components. nih.gov

| Reactive Intermediate | Method of Generation | Subsequent Reaction |

|---|---|---|

| Azomethine Ylide | Condensation of α-amino acid and aldehyde/ketone | [3+2] Cycloaddition |

| Pyrrol-2-ylmethylideneketene | Flash vacuum pyrolysis of propenoate esters | Intramolecular Cyclization |

| Cycloadduct (e.g., hexahydropyrrolo[3,4-c]pyrrole) | [3+2] Cycloaddition | Can be an isolable intermediate before further transformation |

Understanding Selectivity in Synthetic Transformations leading to Pyrrolizinones

Selectivity in the synthesis of pyrrolizinones encompasses control over stereochemistry, regiochemistry, and chemoselectivity. A deep understanding of the factors governing selectivity allows for the rational design of synthetic routes that yield the desired product with high purity and efficiency.

Stereoselectivity is often dictated by the geometry of the transition state. As mentioned, [3+2] cycloadditions can proceed via either an exo or endo transition state, leading to different diastereomers. The inherent topology of the reactants or the presence of a catalyst can favor one pathway over the other, resulting in high diastereoselectivity. mdpi.comnih.gov For example, many reported multi-component reactions leading to pyrrolizidine-containing structures achieve excellent diastereomeric ratios, often exceeding 99:1. mdpi.com

Regioselectivity in cycloadditions is largely governed by frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) determines the orientation of the addition. By modifying the electronic nature of the substituents on either reactant, chemists can tune these orbital energies to favor the formation of a specific regioisomer.

Chemoselectivity , the preferential reaction of one functional group in the presence of others, is also crucial. For instance, in a molecule with multiple potential sites for reaction, the reagents and conditions must be chosen carefully to ensure the reaction occurs only at the desired location. An example of this is the selective reaction of an azomethine ylide with an activated alkene in the presence of other potentially reactive groups.

Emerging Research Directions and Future Perspectives in Pyrrolizinone Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Pyrrolizinones

The synthesis of the pyrrolizinone scaffold, including 7-Methyl-3H-pyrrolizin-3-one, has been a subject of continuous innovation, with a growing emphasis on efficiency, sustainability, and economy. Traditional multi-step syntheses are progressively being replaced by more streamlined and environmentally benign approaches.

Recent advancements include the development of "pot-economical" processes, where multiple reaction steps are carried out in a single reaction vessel. This strategy significantly reduces waste, time, and resources. For instance, a new family of fluorinated dihydropyrrolizinones has been synthesized from fluorinated enamino amides and aliphatic conjugated ketones through a cross-metathesis reaction followed by a tandem cycloaromatization/enamine hydrolysis/intramolecular Friedel-Crafts alkylation sequence. researchgate.net This pot-economical approach, consisting of four consecutive reactions, provides good yields and showcases a significant step forward in synthetic efficiency. researchgate.net

Furthermore, the principles of sustainable chemistry are being integrated into pyrrolizinone synthesis. Researchers are exploring the use of biosourced starting materials to create N-substituted pyrrole (B145914) carboxylic acid derivatives, which are precursors to pyrrolizinones. figshare.com One such method involves the reaction of primary amines with 3-hydroxy-2-pyrones, which can be derived from renewable sources. figshare.com These reactions can be performed under sustainable conditions, such as without a solvent at moderate temperatures or in aqueous solutions at room temperature, offering a greener alternative to traditional methods. figshare.com

The table below summarizes some of the novel synthetic approaches being explored for pyrrolizinone derivatives.

| Synthetic Strategy | Key Features | Starting Materials | Sustainability Aspect |

| Pot-Economical Synthesis | Multiple reactions in a single vessel, reducing waste and time. | Fluorinated enamino amides, aliphatic conjugated ketones | Increased efficiency, reduced solvent usage. researchgate.net |

| Biosourced Synthesis | Utilization of renewable starting materials. | 3-hydroxy-2-pyrones, primary amines | Use of renewable feedstocks, milder reaction conditions. figshare.com |

| Photochemical Reactions | Use of visible light to promote reactions. | N-(silylmethyl)phthalimides, electron-deficient alkenes | Energy-efficient, mild reaction conditions. researchgate.net |

Application of Advanced Computational Tools for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application in the study of pyrrolizinones is rapidly expanding. These tools allow for the prediction of molecular properties, reaction outcomes, and biological activities, thereby guiding experimental work and accelerating the design of new compounds.

Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure and stability of molecules. For instance, computational studies have been employed to understand the stability of pyrrolidine-derived iminium ions, which are related to intermediates in pyrrolizinone synthesis. nih.gov These calculations can predict which molecular structures are more likely to form and how they will behave in a reaction, saving significant time and resources in the laboratory. nih.gov

Molecular docking is another crucial computational technique that predicts the binding orientation of a small molecule to a target protein. This is particularly valuable in drug design. In the context of pyrrolizinones, docking studies have been used to evaluate the binding of novel pyrrolizine derivatives to cyclooxygenase (COX) enzymes, which are important targets for anti-inflammatory drugs. scispace.com By simulating the interaction between the pyrrolizinone scaffold and the enzyme's active site, researchers can prioritize the synthesis of compounds with the highest predicted activity. scispace.com

The following table highlights some of the computational tools and their applications in pyrrolizinone research.

| Computational Tool | Application | Predicted Properties |

| Density Functional Theory (DFT) | Studying molecular stability and reactivity. | Electronic structure, reaction energies, thermodynamic stability. nih.govresearchgate.net |

| Molecular Docking | Predicting protein-ligand interactions. | Binding affinity, binding mode, structure-activity relationships. scispace.com |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules over time. | Conformational changes, binding free energies, solvent effects. |

Innovative Strategies for Scaffold Diversification and Library Generation

The pyrrolizinone core provides a versatile scaffold that can be chemically modified to generate a diverse range of compounds with different properties. The ability to create libraries of these compounds is crucial for high-throughput screening in drug discovery and other applications.

One strategy for scaffold diversification involves the functionalization of the pyrrolizinone ring at various positions. For example, methods have been developed for the preparation of C(7a)-functionalized pyrrolizinone derivatives, which can then be used to synthesize more complex molecules, such as the natural products legonmycins A and B. researchgate.net

The concept of a "compound library" or "chemical library" is central to modern drug discovery. targetmol.com These are large collections of stored chemicals that can be rapidly screened for biological activity. The development of efficient and versatile synthetic routes to pyrrolizinones is essential for the creation of pyrrolizinone-based compound libraries. DNA-encoded libraries (DELs) represent a cutting-edge approach where each molecule in the library is tagged with a unique DNA barcode, allowing for the screening of massive numbers of compounds simultaneously. youtube.com The principles of DEL technology could be applied to generate vast libraries of pyrrolizinone derivatives for hit generation in drug discovery campaigns. youtube.com

Strategies for creating diverse libraries of molecules often rely on combinatorial chemistry, where a variety of building blocks are systematically combined to produce a large number of different products. The "split-and-pool" synthesis method is a classic combinatorial strategy that can be used to generate large and diverse libraries of compounds. youtube.com

Interdisciplinary Approaches in Pyrrolizinone Research and Development

The study of pyrrolizinones, including this compound, benefits greatly from interdisciplinary collaboration, bringing together expertise from organic chemistry, computational chemistry, biology, and pharmacology. This integrated approach is essential for tackling complex scientific challenges and translating fundamental research into practical applications.

The field of chemical biology, for instance, utilizes chemical tools to study biological systems. Pyrrolizinone-based compounds are being investigated for their biological activities, including their potential as enzyme inhibitors. scispace.com This research requires close collaboration between synthetic chemists who design and create the molecules and biologists who test their effects on cells and proteins.

Furthermore, the study of pyrrolizidine (B1209537) alkaloids, a class of natural products containing the pyrrolizine core, is inherently interdisciplinary. It involves botanists who identify the plant sources, chemists who isolate and characterize the compounds, and toxicologists who study their biological effects. nih.gov The knowledge gained from studying these natural products can inform the design of new synthetic pyrrolizinones with desirable properties.

The synergy between different disciplines is crucial for advancing the field. For example, computational chemists can model the interaction of a pyrrolizinone with a biological target, guiding the design of more potent and selective inhibitors. Synthetic chemists can then synthesize these designed molecules, which are subsequently evaluated by biologists. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and a prime example of successful interdisciplinary research.

Q & A

Q. What protocols mitigate risks when handling this compound in non-GLP laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.